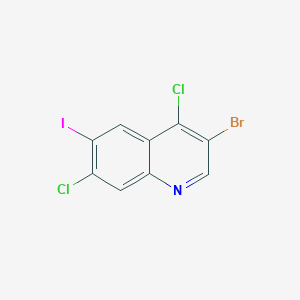
3-Bromo-4,7-dichloro-6-iodo-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4,7-dichloro-6-iodo-quinoline is a heterocyclic aromatic compound with the molecular formula C9H3BrCl2IN. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,7-dichloro-6-iodo-quinoline typically involves multi-step reactions starting from quinoline derivatives. One common method involves halogenation reactions where bromine, chlorine, and iodine are introduced sequentially under controlled conditions. For instance, the bromination can be achieved using bromine in acetic acid, followed by chlorination with thionyl chloride, and iodination using iodine monochloride .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,7-dichloro-6-iodo-quinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can produce different substituted quinolines .
Scientific Research Applications
3-Bromo-4,7-dichloro-6-iodo-quinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 3-Bromo-4,7-dichloro-6-iodo-quinoline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4,6-dichloro-quinoline
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- 7-Bromo-3,4-dichloroquinoline
Uniqueness
3-Bromo-4,7-dichloro-6-iodo-quinoline is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic applications where precise control over reactivity is required .
Properties
Molecular Formula |
C9H3BrCl2IN |
|---|---|
Molecular Weight |
402.84 g/mol |
IUPAC Name |
3-bromo-4,7-dichloro-6-iodoquinoline |
InChI |
InChI=1S/C9H3BrCl2IN/c10-5-3-14-8-2-6(11)7(13)1-4(8)9(5)12/h1-3H |
InChI Key |
UAJBVDCDVFZYIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1I)Cl)N=CC(=C2Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



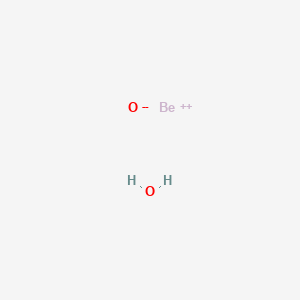

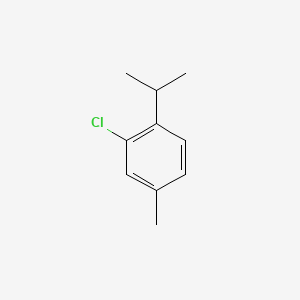

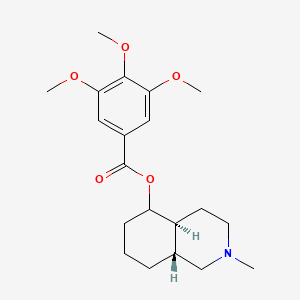
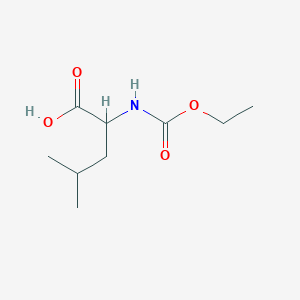
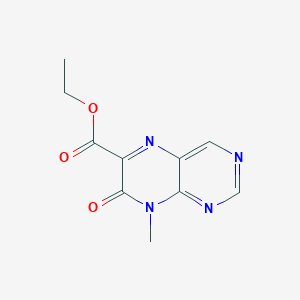
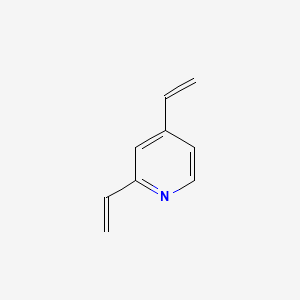
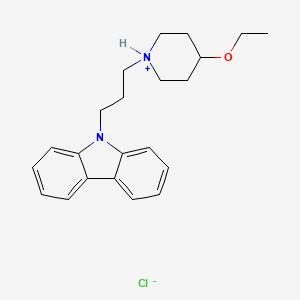
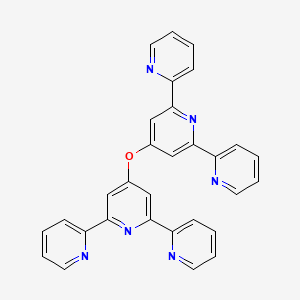


![5-[3-amino-4-[2-amino-4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13738568.png)
